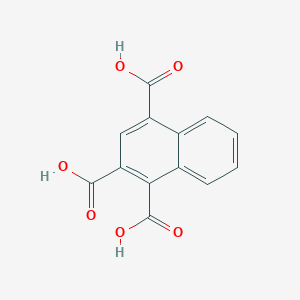
Naphthalene-1,2,4-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-1,2,4-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups attached to a naphthalene ring This compound is a member of the tricarboxylic acid family, which includes other well-known acids such as citric acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene-1,2,4-tricarboxylic acid typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of naphthalene-1,2,4-trimethylbenzene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction is carried out under acidic conditions, often at elevated temperatures, to ensure complete oxidation of the methyl groups to carboxyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and co-catalysts can improve the efficiency of the oxidation process.
化学反応の分析
Types of Reactions: Naphthalene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of naphthalene tetracarboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups, forming naphthalene-1,2,4-trihydroxy compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and nitric acid under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Naphthalene-1,2,4,5-tetracarboxylic acid.
Reduction: Naphthalene-1,2,4-trihydroxy compounds.
Substitution: Halogenated naphthalene derivatives.
科学的研究の応用
Naphthalene-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of naphthalene-1,2,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical processes.
類似化合物との比較
Naphthalene-1,2,4-tricarboxylic acid can be compared with other tricarboxylic acids such as:
Citric Acid: A key intermediate in the citric acid cycle, essential for cellular respiration.
Isocitric Acid: An isomer of citric acid, also involved in the citric acid cycle.
Aconitic Acid: An intermediate in the citric acid cycle, formed by the dehydration of citric acid.
Uniqueness: this compound is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to aliphatic tricarboxylic acids. This aromatic structure allows for unique interactions and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
36439-98-2 |
|---|---|
分子式 |
C13H8O6 |
分子量 |
260.20 g/mol |
IUPAC名 |
naphthalene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C13H8O6/c14-11(15)8-5-9(12(16)17)10(13(18)19)7-4-2-1-3-6(7)8/h1-5H,(H,14,15)(H,16,17)(H,18,19) |
InChIキー |
WRYWBRATLBWSSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


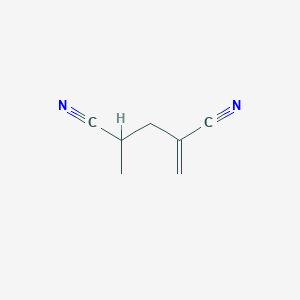

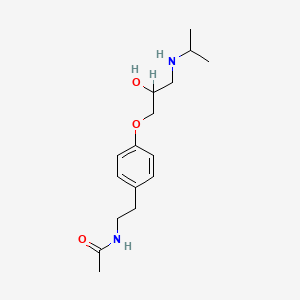


![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
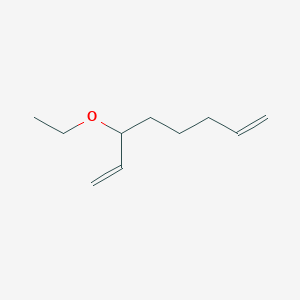
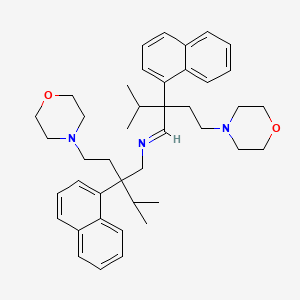
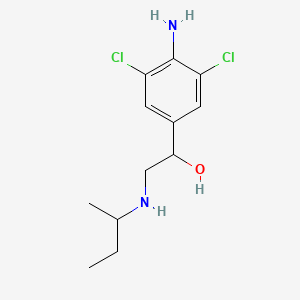
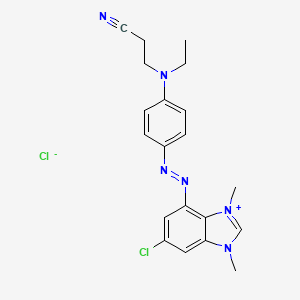
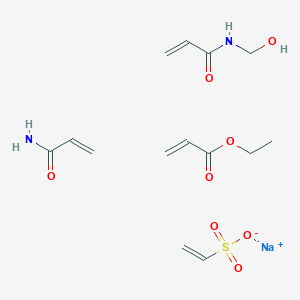
![N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B14681155.png)


